molecular formula C11H17ClFN5 B15111557 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B15111557
M. Wt: 273.74 g/mol
InChI Key: QPKHHBGWVGTOJI-UHFFFAOYSA-N
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Description

1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the reaction of appropriate pyrazole derivatives with fluoroethylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts to facilitate the reaction. The process involves multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to ensure consistent quality. Safety measures are also crucial to handle the potentially hazardous reagents and intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce reduced pyrazole derivatives.

Scientific Research Applications

1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methanamine
  • 1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methylpentylamine

Uniqueness

Compared to similar compounds, 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine may exhibit unique properties due to the specific positioning of the fluoroethyl and pyrazole groups

Properties

Molecular Formula

C11H17ClFN5

Molecular Weight

273.74 g/mol

IUPAC Name

N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(1-methylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H16FN5.ClH/c1-16-6-3-10(15-16)8-13-9-11-2-5-14-17(11)7-4-12;/h2-3,5-6,13H,4,7-9H2,1H3;1H

InChI Key

QPKHHBGWVGTOJI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=CC=NN2CCF.Cl

Origin of Product

United States

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